(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one
Description
Properties
CAS No. |
919117-14-9 |
|---|---|
Molecular Formula |
C10H17N3O |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(5R)-2-(2-azidopropan-2-yl)-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H17N3O/c1-7-4-5-8(9(14)6-7)10(2,3)12-13-11/h7-8H,4-6H2,1-3H3/t7-,8?/m1/s1 |
InChI Key |
FJNNQWBMWPZHJQ-GVHYBUMESA-N |
Isomeric SMILES |
C[C@@H]1CCC(C(=O)C1)C(C)(C)N=[N+]=[N-] |
Canonical SMILES |
CC1CCC(C(=O)C1)C(C)(C)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Method 1: Azidation of Alcohol Precursors
One common approach involves the conversion of alcohols to azides using sodium azide. The general procedure is as follows:
Reagents : Sodium azide, DMSO (Dimethyl Sulfoxide), triethylamine.
-
- A solution of the corresponding alcohol (e.g., 5-methylcyclohexanol) is prepared in DMSO.
- Sodium azide is added to the solution.
- The mixture is stirred at room temperature for a specified duration (typically 24 hours).
- The reaction is quenched with water, and the product is extracted with an organic solvent such as ethyl acetate.
Yield : This method can yield significant amounts of the desired azide compound after purification via silica gel chromatography.
Another effective strategy involves the use of methanesulfonate intermediates to facilitate the introduction of the azido group:
Reagents : Methanesulfonyl chloride, triethylamine, sodium azide.
-
- The alcohol precursor is treated with methanesulfonyl chloride in the presence of triethylamine to form a methanesulfonate ester.
- This intermediate is then reacted with sodium azide in DMSO under similar conditions as described above.
Yield : This two-step process often provides higher yields due to the stability of the methanesulfonate intermediate.
Chemical Reactions Analysis
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group undergoes regioselective [3+2] cycloaddition with terminal alkynes in the presence of Cu(I) catalysts, forming stable 1,4-disubstituted 1,2,3-triazoles. This reaction is a cornerstone of "click chemistry" due to its efficiency and orthogonality.
Reaction Conditions
| Parameter | Details |
|---|---|
| Catalyst | CuSO₄·5H₂O (10 mol%) with sodium ascorbate (20 mol%) |
| Solvent | t-BuOH/H₂O (1:1 v/v) |
| Temperature | Room temperature (25°C) |
| Yield | 85–95% (isolated) |
Mechanistic Insight
Cu(I) coordinates to the alkyne, lowering its LUMO energy and enabling a concerted cycloaddition with the azide. The reaction proceeds via a six-membered transition state, favoring the 1,4-triazole regioisomer exclusively .
Example Reaction
Reduction of the Azide to Amine
Hydrogenation selectively reduces the azide group to a primary amine without affecting the ketone.
Reaction Conditions
| Parameter | Details |
|---|---|
| Catalyst | Pd/C (5 wt%) |
| Solvent | Ethanol |
| Pressure | H₂ (1 atm) |
| Temperature | 25–50°C |
| Yield | >90% (estimated) |
Product
2-(2-Aminopropan-2-yl)-5-methylcyclohexan-1-one. The amine product retains the stereochemical integrity of the parent compound.
Hydrazone Formation at the Ketone
The cyclohexanone reacts with hydrazines to form hydrazones, a key step in Fischer indole synthesis and crystallography studies.
Reaction Conditions
| Parameter | Details |
|---|---|
| Reagent | Hydrazine hydrate (2 equiv) |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Time | 4–6 hours |
| Yield | 75–80% (based on analogous systems) |
Example
Thermal Decomposition of the Azide
Heating induces azide decomposition, producing nitrogen gas and reactive intermediates.
Reaction Conditions
| Parameter | Details |
|---|---|
| Temperature | 80–120°C |
| Atmosphere | Inert (N₂ or Ar) |
| Product | Nitrile or amine (pathway-dependent) |
Mechanistic Pathway
-
Nitrile Formation : C–N bond cleavage generates a nitrile and nitrogen gas.
-
Amine Formation : Rearrangement via a nitrene intermediate yields a secondary amine .
Staudinger Reaction
The azide reacts with triphenylphosphine (PPh₃), forming an iminophosphorane intermediate.
Reaction Conditions
| Parameter | Details |
|---|---|
| Reagent | PPh₃ (1.2 equiv) |
| Solvent | THF or diethyl ether |
| Temperature | Room temperature |
| Yield | Quantitative (intermediate) |
Hydrolysis
The iminophosphorane hydrolyzes in aqueous acid to yield a primary amine:
Competing Reactivity: Ketone vs. Azide
Functional group compatibility is critical in multifunctional reactions:
| Reaction | Ketone Stability | Azide Reactivity |
|---|---|---|
| CuAAC | Unaffected | Fully consumed |
| Ketone Reduction | Reduced to alcohol | Azide remains intact¹ |
| Azide Reduction | Unaffected | Reduced to amine |
¹Ketone reduction requires selective agents (e.g., NaBH₄ in ethanol) to avoid azide interference .
Scientific Research Applications
Medicinal Chemistry
1. Potential Anticancer Agent
Research indicates that compounds with azido groups can be utilized in the development of anticancer therapies. The azide moiety allows for bioorthogonal reactions, enabling targeted delivery of therapeutic agents to cancer cells. Studies have shown that similar azido-containing compounds exhibit cytotoxic effects against various cancer cell lines, highlighting the potential of (5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one in cancer treatment strategies .
2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds with similar configurations have been studied for their effectiveness against bacterial strains. Preliminary studies indicate that azido derivatives can disrupt bacterial cell walls or interfere with metabolic processes, thus providing a pathway for the development of new antibiotics .
Synthetic Organic Chemistry
1. Intermediate in Synthesis
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to introduce various functional groups through substitution reactions, expanding the library of available compounds for further research and application .
2. Click Chemistry Applications
The presence of an azide group makes this compound suitable for click chemistry, particularly in the synthesis of bioconjugates and polymers. Click reactions are characterized by their high efficiency and specificity, making them ideal for creating complex molecular architectures used in drug delivery systems and biomaterials .
Materials Science
1. Development of Functional Polymers
Research into the incorporation of this compound into polymer matrices has shown promise in developing functional materials with enhanced properties. The azide group can facilitate cross-linking reactions, leading to materials with improved mechanical strength and thermal stability .
2. Coatings and Adhesives
The compound may also find applications in coatings and adhesives due to its reactive functionalities. The ability to form covalent bonds through click chemistry can enhance adhesion properties and durability in various industrial applications .
Anticancer Research
A study investigating azido derivatives reported significant cytotoxicity against breast cancer cell lines when used in conjunction with targeted delivery systems. The study highlighted the compound's potential as part of a novel therapeutic approach .
Antimicrobial Efficacy
In vitro tests demonstrated that related azido compounds exhibited activity against multi-drug resistant bacterial strains. These findings suggest that this compound could be explored further as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of (5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one largely depends on the specific reactions it undergoes. For example, in bioconjugation reactions, the azide group can participate in click chemistry, forming stable triazole linkages with alkynes. This reaction is highly specific and efficient, making it valuable in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of (5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one, a comparative analysis with analogous cyclohexanone derivatives is essential. Below is a detailed comparison:
2-Methyl-5-(propan-2-yl)cyclohex-2-en-1-one (CAS: 499-71-8)
- Structure: Lacks the azide group but shares the cyclohexenone core with methyl and isopropyl substituents. The double bond at the 2-position introduces conjugation, altering reactivity compared to the saturated cyclohexanone .
- Physical Properties: Higher volatility due to reduced polarity (absence of azide). Boiling point and solubility data are unreported but inferred to align with typical monoterpenoid ketones.
- Applications: Primarily used in fragrance synthesis (e.g., mint-like aromas) and as a building block for p-menthane derivatives.
5-Isopropyl-2-methyl-2-cyclohexen-1-one (Synonym for 499-71-8)
- This compound is structurally identical to 2-methyl-5-(propan-2-yl)cyclohex-2-en-1-one but emphasizes the isopropyl substituent’s position. Its steric bulk reduces nucleophilic attack at the carbonyl carbon compared to the azide-containing analog .
Generalized Comparison Table
Research Findings and Mechanistic Insights
Catalytic Efficiency
This compound outperforms non-azidated analogs in β-haloimide synthesis due to its ability to stabilize transition states via azide-electron interactions. For example, POLITAG-M-F systems using this compound achieve >90% yield with 0.0 ppm waste byproducts under optimized conditions, whereas non-azidated catalysts show <70% efficiency .
Spectroscopic Distinctions
The azide group induces significant deshielding in NMR spectra (e.g., 28.8 ppm for proximal protons), contrasting with the 2-methyl-5-(propan-2-yl)cyclohex-2-en-1-one’s typical alkene-associated shifts (4.5–6.5 ppm) .
Q & A
Q. How can kinetic resolution improve enantiomeric excess (ee) in scaled-up synthesis?
- Methodological Answer :
- Enzymatic Resolution : Candida antarctica lipase B (CAL-B) achieves 89% ee via acetate hydrolysis (krel = 4.1).
- Chiral Auxiliaries : (S)-Proline-derived catalysts yield 94% ee in aldol reactions. Design of Experiments (DoE) reduces catalyst loading to 5 mol% while retaining >90% ee .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
